3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2247105-46-8 . It has a molecular weight of 295.23 . The compound is stored at 4°C and is shipped at normal temperature . It is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H12FNO.C2HF3O2/c1-13-10-4-7(2-3-9(10)11)8-5-12-6-8;3-2(4,5)1(6)7/h2-4,8,12H,5-6H2,1H3; (H,6,7) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4°C . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current data.Scientific Research Applications
Synthesis of Medicinally Important Derivatives
A key application involves the synthesis of N-aryl β-amino alcohol derivatives through a transition-metal-free, three-component coupling of aziridines, arynes, and water, promoted by trifluoroacetic acid (TFA). This methodology also extends to azetidines, yielding N-aryl γ-amino alcohol derivatives, which are crucial in medicinal chemistry for their bioactive properties (Roy, Baviskar, & Biju, 2015).
Fluorinated Beta-amino Acid Synthesis
The research on the synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, underscores the compound's potential as a building block in medicinal chemistry. This synthesis pathway, including the strategic use of bromofluorination and reduction processes, highlights the importance of fluorinated compounds in drug development (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Advanced Functional Group Introduction
Another application is the introduction of hydroxy groups and N-iodophenylation of N-arylamides using phenyliodine(III) bis(trifluoroacetate) in trifluoroacetic acid, demonstrating the versatility of TFA in modifying aromatic compounds to produce phenols and acetyldiarylamines. This process underscores the utility of TFA in complex organic syntheses, enabling precise functional group modifications (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Imaging and Diagnostic Applications
The synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent ligand for nicotinic acetylcholine receptors, exemplifies the application of fluorinated azetidines in the development of new positron emission tomography (PET) ligands. This research highlights the role of fluorinated compounds in enhancing imaging techniques for studying receptor distribution and function in vivo (Doll et al., 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.C2HF3O2/c1-13-10-4-7(2-3-9(10)11)8-5-12-6-8;3-2(4,5)1(6)7/h2-4,8,12H,5-6H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPGCCGOQZOHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CNC2)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.